



Application Note: UPLC-MS/MS for High-Throughput Quantification of Quinapril-d5

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Compound of Interest		
Compound Name:	Quinapril-d5	
Cat. No.:	B3025751	Get Quote

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Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of **Quinapril-d5** in plasma samples. Quinapril, a prodrug of the angiotensin-converting enzyme (ACE) inhibitor quinaprilat, is widely prescribed for the treatment of hypertension and heart failure. The use of a stable isotope-labeled internal standard, **Quinapril-d5**, ensures high accuracy and precision in pharmacokinetic and bioequivalence studies. This document provides comprehensive protocols for sample preparation, UPLC-MS/MS conditions, and data analysis, making it a valuable resource for researchers in drug metabolism and clinical pharmacology.

Introduction

Quinapril is an effective antihypertensive agent that undergoes in vivo hydrolysis to its active metabolite, quinaprilat. Accurate measurement of quinapril concentrations in biological matrices is crucial for pharmacokinetic analysis, bioequivalence assessment, and therapeutic drug monitoring. UPLC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a deuterated internal standard like **Quinapril-d5** is the gold standard for quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and improving data quality. This application note presents a validated UPLC-MS/MS method for the reliable quantification of **Quinapril-d5** in plasma.



Experimental Protocols Sample Preparation

Two common and effective methods for plasma sample preparation are protein precipitation (PPT) and solid-phase extraction (SPE).

a) Protein Precipitation (PPT) Protocol

This method is rapid and suitable for high-throughput analysis.

- To 100 μL of plasma sample in a microcentrifuge tube, add 20 μL of Quinapril-d5 internal standard working solution (concentration to be optimized based on expected analyte levels).
- Add 300 μL of cold acetonitrile (containing 0.1% formic acid to improve protein precipitation and analyte stability).
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
- Inject an aliquot (typically 5-10 μL) into the UPLC-MS/MS system.
- b) Solid-Phase Extraction (SPE) Protocol

This method provides a cleaner extract, which can reduce matrix effects and improve sensitivity.

- Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
- To 500 μ L of plasma sample, add 50 μ L of **Quinapril-d5** internal standard working solution.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.



- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase and transfer to an autosampler vial for injection.

UPLC-MS/MS Conditions

The following are typical UPLC-MS/MS parameters that can be optimized for specific instrumentation.

Table 1: UPLC Parameters

Parameter	Value
Column	Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.1-3.5 min: 10% B
Injection Volume	5 μL
Column Temperature	40°C
Run Time	3.5 minutes

Table 2: Mass Spectrometry Parameters



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temp.	150°C
Desolvation Temp.	400°C
Desolvation Gas	Nitrogen, 800 L/hr
Collision Gas	Argon

Table 3: MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Quinapril	439.3	234.3	20
Quinapril-d5	444.3	234.3	20

Data Presentation

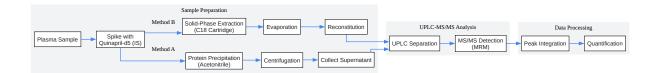
The performance of the UPLC-MS/MS method should be evaluated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 4: Method Validation Parameters



Parameter	Typical Acceptance Criteria	Example Results
Linearity (r²)	> 0.99	0.998
Lower Limit of Quantification (LLOQ)	S/N > 10, Precision < 20%, Accuracy ±20%	1 ng/mL
Intra-day Precision (%CV)	< 15%	3.5 - 8.2%
Inter-day Precision (%CV)	< 15%	4.1 - 9.5%
Accuracy (% Bias)	Within ±15%	-5.2 to 6.8%
Recovery	Consistent and reproducible	> 85%
Matrix Effect	Within acceptable limits	Minimal ion suppression/enhancement

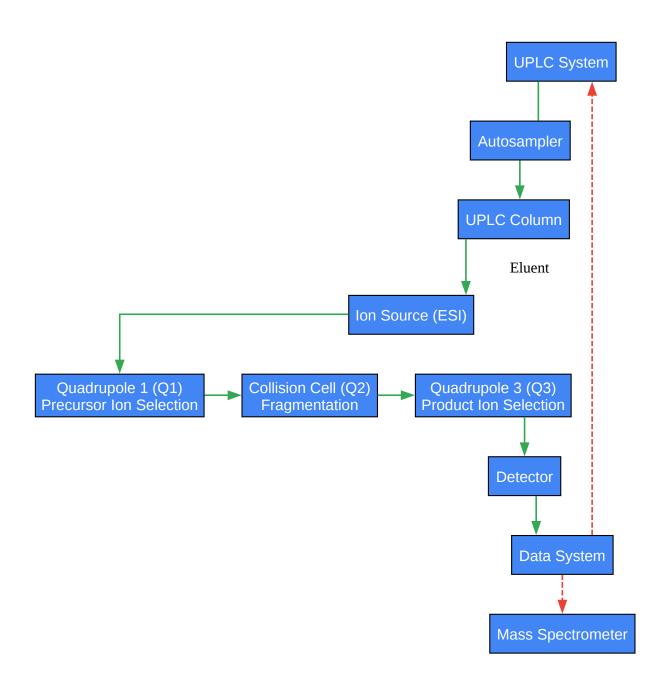
Visualizations



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Caption: Experimental workflow for **Quinapril-d5** quantification.





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Caption: Logical relationship of UPLC-MS/MS system components.







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